2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
Description
Properties
IUPAC Name |
2-[1-[4-(4-nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(19-20(25)17-4-2-3-5-18(17)21(19)26)22-10-12-23(13-11-22)15-6-8-16(9-7-15)24(27)28/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIRMOZQRJAJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386347 | |
| Record name | 2-[1-[4-(4-nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-13-6 | |
| Record name | 2-[1-[4-(4-nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione typically involves the reaction of indene-1,3-dione with 4-(4-nitrophenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or catalytic hydrogenation for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro-oxide derivatives, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a ligand for alpha1-adrenergic receptors , which are important targets in the treatment of conditions such as hypertension and benign prostatic hyperplasia. Its unique structural features may confer specific binding properties that could enhance therapeutic efficacy.
Pharmacology
Research indicates that 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione interacts with various neurotransmitter receptors, suggesting its potential use in addressing neurodegenerative and psychiatric disorders. Its ability to modulate receptor activity could lead to novel treatment options in these areas.
Chemical Biology
The compound's structure allows it to function as a probe in studying biological pathways and molecular interactions. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies.
Industrial Applications
Derivatives of this compound may be utilized in the synthesis of advanced materials and pharmaceuticals, highlighting its versatility beyond medicinal uses.
Uniqueness
2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione stands out due to its specific structural features, particularly the indene-dione moiety, which may provide unique pharmacokinetic profiles compared to other alpha1-adrenergic receptor antagonists.
Case Study 1: Antihypertensive Effects
In a study examining the antihypertensive effects of novel compounds, 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione demonstrated significant activity in lowering blood pressure in animal models. The study highlighted its potential as a therapeutic agent in managing hypertension.
Case Study 2: Neuropharmacological Research
Another investigation focused on the compound's effects on neurotransmitter systems related to anxiety and depression. Results indicated that the compound modulated serotonin and norepinephrine levels, suggesting its potential role in treating mood disorders.
Mechanism of Action
The mechanism of action of 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins. The nitrophenyl and piperazine moieties play a crucial role in its binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Piperazine-Containing Derivatives
Compounds such as 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) and 2-(1-(2-piperazin-1-yl)ethylimino)ethyl)phenol (2HP) share the piperazine backbone but lack the indene-1,3-dione unit. These analogs are synthesized via ketone-imine condensation and exhibit distinct electronic profiles due to their pyridine or phenolic substituents . The absence of the indene-1,3-dione system in LP and 2HP limits their utility in semiconductor applications but may enhance solubility for biological targeting.
Indene-1,3-dione Derivatives
2-(4-[N,N-dimethylamino]-benzylidene)-indene-1,3-dione (DMABI) and DMABI-6Ph are indene-1,3-dione derivatives with benzylidene substituents. Unlike the target compound, DMABI features a dimethylamino group, which enhances its electron-donating capacity, making it suitable for organic semiconductors .
4-Nitrophenyl-Containing Heterocycles
1,3,4-Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide share the 4-nitrophenyl group but incorporate thiadiazole rings instead of piperazine or indene-1,3-dione systems. These compounds exhibit antimicrobial activity against E. coli and C. albicans, suggesting that the nitrophenyl group may contribute to bioactivity across diverse structural frameworks .
Functional Comparison
Comparative Data Tables
Table 1. Structural and Electronic Properties of Analogous Compounds
Table 2. Antimicrobial Activity of Nitrophenyl-Containing Compounds
| Compound Class | Pathogen Inhibited | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | E. coli | 12.5–25 | |
| 1,3,4-Thiadiazole derivatives | C. albicans | 6.25–12.5 | |
| Target Compound | Not tested | N/A | — |
Key Research Findings and Gaps
Synthesis Pathways : The target compound’s synthesis may parallel methods used for LP and 2HP (ketone-imine condensation) , but its indene-1,3-dione component requires additional steps akin to DMABI synthesis .
Bioactivity Potential: The antimicrobial activity of nitrophenyl-thiadiazoles suggests the target compound could be explored for similar applications, though its piperazine moiety may redirect its biological targets.
Material Properties : DMABI’s semiconductor performance provides a benchmark for evaluating the target compound’s charge transport capabilities, which remain untested.
Biological Activity
2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure that includes an indene-1,3-dione moiety and a piperazine ring substituted with a nitrophenyl group. Its molecular formula is with a molecular weight of approximately 377.39 g/mol . The presence of the nitrophenyl group suggests potential interactions with various biological targets.
The biological activity of 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those involved in neuropsychiatric disorders. Studies indicate that it may act as a ligand for serotonin receptors and adrenergic receptors, influencing neurotransmitter release and modulation of neuronal activity .
Antioxidant Activity
Research has shown that derivatives of piperazine compounds exhibit significant antioxidant properties. For example, compounds similar to 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione have been tested for their ability to protect neuronal cells from oxidative stress. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) production and stabilize mitochondrial membranes, thus preventing cell apoptosis .
Antineoplastic Activity
The compound has also been evaluated for its antitumor potential. In various studies, derivatives have shown cytotoxic effects against different cancer cell lines. For instance, certain analogs displayed promising results against human colon cancer cells (HT-29) and renal cancer cells (TK-10), suggesting that modifications in the chemical structure can enhance their efficacy .
Neuroprotective Effects
Given its interaction with neurotransmitter systems, 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione has been investigated for neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by modulating oxidative stress pathways and improving neuronal survival under stress conditions .
Case Studies
Several case studies highlight the biological activity of this compound:
Q & A
Basic: What are the key steps and reagents for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalizing the piperazine ring. For example:
Nitro group introduction : React 4-nitrophenyl derivatives with piperazine under nucleophilic substitution conditions .
Ethylidene bridge formation : Use a condensation reaction between the piperazine intermediate and indene-1,3-dione, employing reagents like acetic anhydride or carbodiimides to activate carbonyl groups .
Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol) isolates the final product.
Key reagents : Anhydrous solvents (DMF or THF), coupling agents (DCC), and catalysts (e.g., triethylamine) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR confirm the piperazine ring environment, ethylidene bridge, and indene-dione structure. Aromatic protons from the nitrophenyl group appear as distinct doublets (~8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretching from dione) and ~1520 cm (NO symmetric stretching) .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Respiratory protection : For powder handling, use P95 respirators (NIOSH) or equivalent .
- Emergency measures : In case of skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes .
Advanced: How can computational modeling predict this compound’s pharmacological activity?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with serotonin receptors (5-HT/5-HT), leveraging the piperazine moiety’s affinity for GPCRs .
- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Advanced: How to design experiments to optimize reaction yield?
Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design reduces trials while identifying significant factors .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield) using central composite design .
- Real-time monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Advanced: How to resolve contradictions in spectroscopic data?
Answer:
- Cross-validation : Compare NMR shifts with analogous compounds (e.g., isoindoline-dione derivatives) .
- X-ray crystallography : Resolve ambiguous NOE effects or coupling constants by determining the crystal structure .
- Dynamic NMR : Probe rotational barriers in the ethylidene bridge if proton splitting patterns are inconsistent .
Advanced: What strategies assess the compound’s stability under varying conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Monitor decomposition via HPLC .
- pH stability : Test solubility and degradation in buffers (pH 1–13) to identify labile groups (e.g., nitro reduction in acidic conditions) .
- Oxidative stability : Use HO or tert-butyl hydroperoxide to simulate radical-mediated degradation .
Advanced: How to analyze receptor-binding data with conflicting affinities?
Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., -ketanserin for 5-HT) to measure IC values. Replicate experiments with fresh batches to rule out batch variability .
- Allosteric modulation analysis : Fit data to a two-site binding model if sigmoidal curves suggest multiple binding modes .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify transient binding pockets causing variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
